molecular formula C21H23NO B10851677 N-Benzyl-(6-methoxy-2-naphthyl)-2-aminopropane

N-Benzyl-(6-methoxy-2-naphthyl)-2-aminopropane

Cat. No.: B10851677
M. Wt: 305.4 g/mol
InChI Key: KYXRSMFSOLANEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-(6-methoxy-2-naphthyl)-2-aminopropane is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a benzyl group, a methoxy-substituted naphthyl ring, and an aminopropane moiety. It has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-(6-methoxy-2-naphthyl)-2-aminopropane typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxy-2-naphthaldehyde with benzylamine, followed by reductive amination to introduce the aminopropane group. The reaction conditions often involve the use of reducing agents such as sodium borohydride or catalytic hydrogenation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-(6-methoxy-2-naphthyl)-2-aminopropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, dihydronaphthalene compounds, and various substituted benzyl derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Benzyl-(6-methoxy-2-naphthyl)-2-aminopropane involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in bacterial fatty acid biosynthesis, thereby exhibiting antibacterial activity. The compound may also interact with receptors in the central nervous system, contributing to its potential analgesic effects .

Comparison with Similar Compounds

Similar Compounds

    2-(6-methoxy-2-naphthyl)propionamide derivatives: Known for their antibacterial and antifungal activities.

    Naproxen: A well-known anti-inflammatory drug with a similar naphthyl structure.

    N-(4-(2-(5-bromo-2-hydroxybenzylidene)hydrazine carbonyl)phenyl)-2-(6-methoxy-naphthalen-2-yl)propanamide: Exhibits potent antibacterial activity

Uniqueness

N-Benzyl-(6-methoxy-2-naphthyl)-2-aminopropane stands out due to its unique combination of structural features, which contribute to its diverse biological activities. Its benzyl group, methoxy-substituted naphthyl ring, and aminopropane moiety provide a versatile scaffold for further chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C21H23NO

Molecular Weight

305.4 g/mol

IUPAC Name

N-benzyl-1-(6-methoxynaphthalen-2-yl)propan-2-amine

InChI

InChI=1S/C21H23NO/c1-16(22-15-17-6-4-3-5-7-17)12-18-8-9-20-14-21(23-2)11-10-19(20)13-18/h3-11,13-14,16,22H,12,15H2,1-2H3

InChI Key

KYXRSMFSOLANEF-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2=C(C=C1)C=C(C=C2)OC)NCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.